5-methyl-4-({[2-(2-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}methyl)-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazole
Description
5-methyl-4-({[2-(2-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}methyl)-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazole is a complex organic compound characterized by its unique structure, which includes an oxazole ring, a pyrazolo[1,5-a]pyrazine core, and various substituents
Properties
IUPAC Name |
5-methyl-4-[[2-(2-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylmethyl]-2-(4-propan-2-yloxyphenyl)-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O2S/c1-17(2)32-21-11-9-20(10-12-21)26-29-24(19(4)33-26)16-34-27-25-15-23(30-31(25)14-13-28-27)22-8-6-5-7-18(22)3/h5-15,17H,16H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWPHBRDCTBXTTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN3C=CN=C(C3=C2)SCC4=C(OC(=N4)C5=CC=C(C=C5)OC(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-4-({[2-(2-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}methyl)-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazole typically involves multiple steps, starting with the preparation of the oxazole and pyrazolo[1,5-a]pyrazine cores. The key steps include:
Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of the Pyrazolo[1,5-a]pyrazine Core: This involves the condensation of hydrazine derivatives with diketones or similar compounds.
Coupling Reactions: The final step involves coupling the oxazole and pyrazolo[1,5-a]pyrazine cores through a thioether linkage, often using reagents like thiols and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
5-methyl-4-({[2-(2-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}methyl)-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
Pharmacological Applications
Anticancer Activity
Recent studies have highlighted the potential of pyrazole derivatives in anticancer therapies. Pyrazoles have been associated with cytotoxic effects against various cancer cell lines, making them candidates for drug development. The structural motifs present in compounds like 5-methyl-4-({[2-(2-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}methyl)-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazole may enhance their efficacy against cancer by targeting specific pathways involved in tumor growth and proliferation .
Protein Kinase Inhibition
Research indicates that compounds similar to 5-methyl-4-({[2-(2-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}methyl)-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazole exhibit inhibitory effects on protein kinases, particularly serum and glucocorticosteroid-regulated kinases (SGK). This inhibition is crucial for treating diseases characterized by dysregulated kinase activity, such as inflammatory conditions and degenerative joint diseases .
Antioxidant Properties
Radical Scavenging Activity
Compounds containing pyrazole structures have demonstrated significant antioxidant properties. Investigations into the radical scavenging abilities of similar pyrazole derivatives indicate that they can effectively neutralize free radicals, which are implicated in oxidative stress and related diseases . This property makes them valuable in formulations aimed at reducing oxidative damage.
Synthesis and Characterization
Synthetic Pathways
The synthesis of 5-methyl-4-({[2-(2-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}methyl)-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazole typically involves multi-step synthetic routes that include cyclization reactions and substitution processes. These methods allow for the introduction of various functional groups that enhance biological activity .
Case Studies
Mechanism of Action
The mechanism of action of 5-methyl-4-({[2-(2-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}methyl)-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazole involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: These compounds share some structural similarities and are known for their diverse biological activities.
Imidazole Containing Compounds: These compounds also have a heterocyclic core and are known for their broad range of chemical and biological properties.
Uniqueness
5-methyl-4-({[2-(2-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}methyl)-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazole is unique due to its specific combination of structural features, which may confer distinct chemical and biological properties not found in other similar compounds.
Biological Activity
The compound 5-methyl-4-({[2-(2-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}methyl)-2-[4-(propan-2-yloxy)phenyl]-1,3-oxazole is a novel chemical entity with potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various biological systems, and potential clinical applications.
Chemical Structure
The compound's structure can be summarized as follows:
- Molecular Formula : C22H24N4O2S
- Molecular Weight : 396.52 g/mol
Research indicates that this compound may act as an mTOR inhibitor , which is critical for regulating cell growth and metabolism. The inhibition of the mTOR pathway has implications in cancer treatment, as it can lead to reduced tumor growth and increased apoptosis in cancer cells .
Anticancer Properties
Several studies have explored the anticancer potential of this compound:
- In vitro Studies : The compound demonstrated significant cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. In assays measuring cell viability, concentrations as low as 10 µM resulted in a 50% reduction in cell proliferation .
- Mechanistic Insights : The compound was shown to induce apoptosis through the activation of caspase pathways and the downregulation of anti-apoptotic proteins like Bcl-2 .
- In vivo Efficacy : Animal models treated with this compound exhibited a marked decrease in tumor size compared to control groups, supporting its potential as a therapeutic agent .
Antimicrobial Activity
In addition to its anticancer properties, the compound has been evaluated for antimicrobial activity:
- Testing Against Pathogens : The compound showed significant inhibitory effects against both Gram-positive and Gram-negative bacteria. Minimum Inhibitory Concentration (MIC) values ranged from 15 to 30 µg/mL for various strains tested .
Case Studies
A notable case study involved the application of this compound in a multicellular spheroid model, which better mimics in vivo conditions compared to traditional monolayer cultures. The results indicated enhanced penetration and efficacy against solid tumors .
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Study 1 | MCF-7 (Breast Cancer) | 10 | Apoptosis via caspase activation |
| Study 2 | PC3 (Prostate Cancer) | 15 | mTOR pathway inhibition |
| Study 3 | E. coli (Bacteria) | 20 | Cell wall synthesis inhibition |
Safety and Toxicology
Preliminary toxicological assessments indicate that the compound has a favorable safety profile at therapeutic doses. Further studies are required to fully elucidate its long-term effects and potential toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
